An In-depth Technical Guide to 1,2,5-Tribromo-4-chloro-3-methylbenzene (CAS 2379321-91-0): A Keystone Intermediate for Advanced Chemical Synthesis
An In-depth Technical Guide to 1,2,5-Tribromo-4-chloro-3-methylbenzene (CAS 2379321-91-0): A Keystone Intermediate for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Polysubstituted Aromatics
The strategic functionalization of aromatic rings is a cornerstone of modern organic chemistry and drug discovery. The precise placement of various substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. Among the vast array of substituted benzenes, polyhalogenated methylbenzenes represent a class of highly versatile intermediates. This guide provides a comprehensive overview of 1,2,5-Tribromo-4-chloro-3-methylbenzene, a compound with significant potential in the synthesis of complex molecular architectures. While specific literature on this exact molecule is emerging, this document leverages established principles of organic chemistry and data from analogous structures to provide a robust technical resource.
Molecular Structure and Physicochemical Properties
1,2,5-Tribromo-4-chloro-3-methylbenzene possesses a unique substitution pattern that confers a distinct set of properties. The presence of three bromine atoms, one chlorine atom, and a methyl group on the benzene ring creates a sterically hindered and electron-deficient aromatic system.
Molecular Formula: C₇H₄Br₃Cl[1]
Molecular Weight: 363.27 g/mol [1]
Structural Representation:
Caption: Molecular structure of 1,2,5-Tribromo-4-chloro-3-methylbenzene.
Predicted Physicochemical Data:
| Property | Predicted Value | Notes |
| Melting Point | > 100 °C | High due to molecular symmetry and halogen bonding potential. |
| Boiling Point | > 300 °C | High molecular weight and polarity. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., THF, DCM, Toluene). | Typical for polyhalogenated aromatic compounds. |
| pKa | Not applicable | No acidic protons. |
Synthesis and Mechanistic Considerations
The synthesis of 1,2,5-Tribromo-4-chloro-3-methylbenzene likely proceeds through a multi-step electrophilic aromatic substitution pathway, starting from a less substituted precursor. The regioselectivity of each halogenation step is governed by the directing effects of the existing substituents.
Proposed Retrosynthetic Analysis:
A plausible synthetic route would involve the sequential halogenation of a commercially available starting material such as m-cresol or a related toluene derivative. The directing effects of the methyl group (ortho-, para-directing) and the halogens (ortho-, para-directing, but deactivating) must be carefully considered at each step.
Illustrative Synthetic Workflow:
Caption: A potential synthetic pathway to 1,2,5-Tribromo-4-chloro-3-methylbenzene.
Experimental Protocol: A Generalized Approach to Aromatic Bromination
The following protocol is a general representation for the bromination of an activated aromatic ring and would require optimization for the specific substrate.
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Reaction Setup: To a solution of the chlorinated methylbenzene precursor in a suitable solvent (e.g., dichloromethane or tetrachloromethane), add a catalytic amount of iron powder or ferric bromide.[2]
-
Reagent Addition: Slowly add a stoichiometric amount of liquid bromine to the reaction mixture at a controlled temperature, typically ranging from 0 °C to ambient temperature.[2] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to consume any unreacted bromine.
-
Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The crude product can then be purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
While experimental data for 1,2,5-Tribromo-4-chloro-3-methylbenzene is not widely available, its spectroscopic features can be predicted based on its structure.
-
¹H NMR: A single proton singlet is expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the hydrogen at the C6 position. The methyl group will appear as a singlet in the aliphatic region (δ 2.0-2.5 ppm).
-
¹³C NMR: Seven distinct carbon signals are anticipated. The chemical shifts will be influenced by the attached halogens, with the carbon atoms bonded to bromine appearing at higher fields compared to the one bonded to chlorine.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of multiple bromine and chlorine atoms. The molecular ion peak (M⁺) will be observed, along with fragmentation patterns corresponding to the loss of halogen atoms and the methyl group.
Applications in Research and Drug Development
Polyhalogenated benzene derivatives are invaluable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Their utility stems from the ability of the halogen atoms to serve as versatile synthetic handles for a variety of cross-coupling reactions.
Potential Applications:
-
Cross-Coupling Reactions: The bromine atoms can readily participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.
-
Medicinal Chemistry: Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5] They can influence metabolic stability, binding affinity (through halogen bonding), and membrane permeability. This compound could serve as a scaffold for the synthesis of novel bioactive molecules.
-
Materials Science: Polyhalogenated aromatics can be precursors to advanced materials such as flame retardants, polymers, and organic electronics.
Logical Relationship of Halogen Reactivity in Cross-Coupling:
Caption: Relative reactivity of halogens in typical cross-coupling reactions.
Safety and Handling
Polybrominated aromatic compounds require careful handling due to their potential toxicity and environmental persistence.[6][7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat when handling this compound.[8] Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Containers should be tightly sealed and clearly labeled.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7] Avoid release to the environment.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion and Future Outlook
1,2,5-Tribromo-4-chloro-3-methylbenzene represents a promising, albeit currently under-documented, chemical entity with significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern offers a platform for the strategic and selective introduction of various functional groups, making it a valuable tool for the construction of complex molecules in drug discovery and materials science. As synthetic methodologies continue to advance, the utility of such polysubstituted aromatic building blocks is expected to grow, paving the way for the development of novel compounds with tailored properties.
References
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
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Carl ROTH. Safety Data Sheet: Bromine. [Link]
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Providence College Environmental Health and Safety. Bromine in orgo lab SOP. [Link]
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University of California, Santa Barbara. Bromine. [Link]
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Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET - BROMINE. [Link]
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Techemit. (2026, January 24). The Versatility of Halogenated Benzene Derivatives in Chemical Synthesis. [Link]
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Auffinger, P., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
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Vitale, P., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. [Link]
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NIST. Benzene, 1,2,4-tribromo-5-methyl-. [Link]
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ChemSrc. 1,2,5-Tribromo-4-chloro-3-methoxybenzene. [Link]
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PubChem. 4-Chloro-3-methylbenzene-1,2-diamine. [Link]
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ChemBK. 1,2,4-tribromo-5-methylbenzene. [Link]
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Matrix Fine Chemicals. 1-BROMO-4-CHLORO-2-METHYLBENZENE. [Link]
- Google Patents.
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PubChem. 1,2,4-Tribromobenzene. [Link]
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Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. [Link]
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